瑞格列奈酰基-β-D-葡萄糖醛酸苷

描述

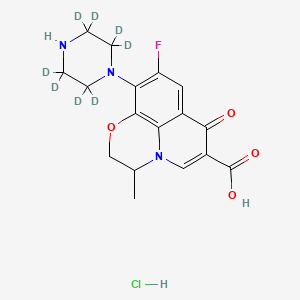

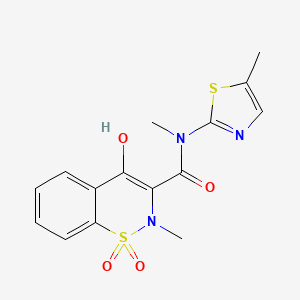

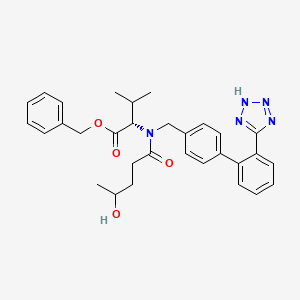

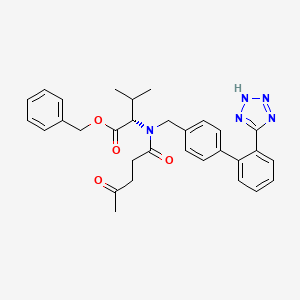

Repaglinide acyl-beta-D-glucuronide is a metabolite of Repaglinide, an antidiabetic drug . Repaglinide is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .

Molecular Structure Analysis

The molecular formula of Repaglinide acyl-beta-D-glucuronide is C33H44N2O10 . The molecular weight is 628.7 g/mol . For a detailed molecular structure, please refer to resources such as PubChem .

科学研究应用

1. Risk of Hypoglycemia Associated with Repaglinide Combined with Clopidogrel

- Summary of Application: This study investigated the risk of hypoglycemia associated with the combination of Repaglinide, a drug used to treat type 2 diabetes, and Clopidogrel, an antiplatelet agent used in cardiovascular and cerebrovascular diseases .

- Methods of Application: The study was a retrospective cohort study where patients were taking Clopidogrel (75 mg/day) and started taking glinide (1.5 mg/day repaglinide or 30 mg/day mitiglinide) for the first time from April 2012 to March 2017 .

- Results: The study found that minimum plasma glucose levels were significantly decreased in patients taking Repaglinide and Clopidogrel. Hypoglycemia was observed in 6 of 15 patients in the Repaglinide and Clopidogrel group .

2. Kinetic Modelling of Acyl Glucuronide and Glucoside Reactivity

- Summary of Application: This research focused on the reactivity of acyl glucuronide metabolites, including Repaglinide acyl-beta-D-glucuronide, and their potential hepatotoxicity .

- Methods of Application: The study involved detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides .

- Results: The study found differences in reactivity for the individual transacylation steps between the compound series .

3. Inhibition of Cytochrome P450 2C8 (CYP2C8) by Acyl Glucuronides

- Summary of Application: This research investigated the inhibitory effects of acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, on CYP2C8, an enzyme involved in drug metabolism .

- Methods of Application: The study involved in vitro experiments to assess the inhibitory effects of acyl glucuronides on CYP2C8 activity .

- Results: The study found that acyl glucuronides can inhibit CYP2C8 activity, which may affect the metabolism and efficacy of drugs that are substrates of this enzyme .

4. Quantification of Glucuronide Metabolites in Biological Matrices

- Summary of Application: This research developed methods for the quantification of glucuronide metabolites, including Repaglinide acyl-beta-D-glucuronide, in biological samples .

- Methods of Application: The study used liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the glucuronides without the need to de-conjugate the glucuronide moiety before the analysis .

- Results: The study demonstrated that LC-MS/MS can be used to accurately and precisely quantify glucuronide metabolites in biological samples .

5. Risk of Hypoglycemia Associated with Repaglinide Combined with Clopidogrel

- Summary of Application: This study investigated the risk of hypoglycemia associated with the combination of Repaglinide, a drug used to treat type 2 diabetes, and Clopidogrel, an antiplatelet agent used in cardiovascular and cerebrovascular diseases . It has been suggested that the concomitant use of repaglinide with clopidogrel may inhibit repaglinide metabolism, because repaglinide is a substrate of cytochrome P450 2C8 (CYP2C8) and the main metabolite of clopidogrel acyl-β-D-glucuronide inhibits CYP2C8 activity .

- Methods of Application: The study was a retrospective cohort study where patients were taking Clopidogrel (75 mg/day) and started taking glinide (1.5 mg/day repaglinide or 30 mg/ day mitiglinide) for the first time from April 2012 to March 2017 .

- Results: The study found that minimum plasma glucose levels were significantly decreased in patients taking Repaglinide and Clopidogrel. Hypoglycemia was observed in 6 of 15 patients in the Repaglinide and Clopidogrel group .

6. Inhibition of CYP2C8 by Acyl Glucuronides

- Summary of Application: This research investigated the inhibitory effects of acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, on CYP2C8, an enzyme involved in drug metabolism .

- Methods of Application: The study involved in vitro experiments to assess the inhibitory effects of acyl glucuronides on CYP2C8 activity .

- Results: The study found that acyl glucuronides can inhibit CYP2C8 activity, which may affect the metabolism and efficacy of drugs that are substrates of this enzyme .

安全和危害

Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Repaglinide acyl-beta-D-glucuronide | |

CAS RN |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)